2-Amino-3,3-difluoro-3-phenylpropanoic acid
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Overview
Description
Preparation Methods
One common method is the fluorination of 3-phenylpropanoic acid derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-Amino-3,3-difluoro-3-phenylpropanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-Amino-3,3-difluoro-3-phenylpropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3,3-difluoro-3-phenylpropanoic acid involves its interaction with biological molecules, particularly enzymes and proteins. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity . This interaction can affect various molecular pathways and biological processes .
Comparison with Similar Compounds
2-Amino-3,3-difluoro-3-phenylpropanoic acid can be compared with other fluorinated phenylalanine derivatives, such as:
3,3-Difluoro-2-oxo-3-phenylpropanoic acid: This compound has a similar structure but with an additional keto group, which can alter its reactivity and applications.
2,3-Dibromo-3-phenylpropanoic acid: This compound contains bromine atoms instead of fluorine, leading to different chemical properties and reactivity.
3-Phenylpropanoic acid: The non-fluorinated parent compound, which has different reactivity and applications due to the absence of fluorine atoms.
Properties
IUPAC Name |
2-amino-3,3-difluoro-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-9(11,7(12)8(13)14)6-4-2-1-3-5-6/h1-5,7H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEORUXTAHKJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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